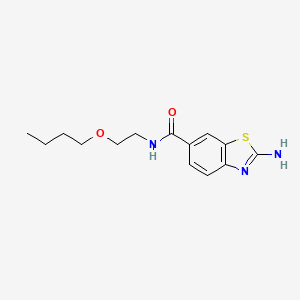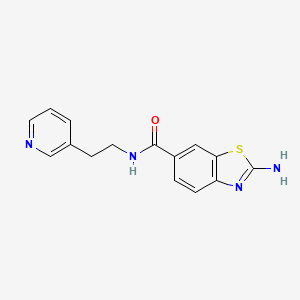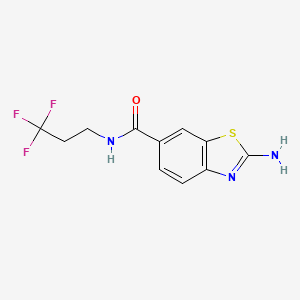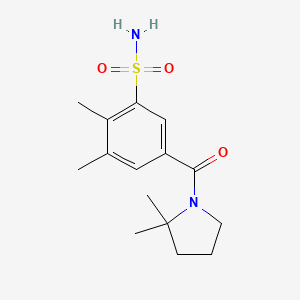![molecular formula C13H10ClF3N2O2 B7580752 ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate can reduce the activity of immune cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in animal models and human patients with autoimmune diseases. ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has also been shown to reduce the activity of T cells, B cells, and dendritic cells, which are involved in the immune response.
実験室実験の利点と制限
One of the major advantages of using ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate in lab experiments is its high specificity for JAKs, which makes it a potent and selective inhibitor of JAK signaling pathways. However, one of the limitations of using ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate is its potential toxicity and adverse effects, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the research and development of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate. One potential direction is the investigation of its potential use in treating other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is the development of more potent and selective JAK inhibitors that can overcome the limitations of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate. Additionally, the use of ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate in combination with other immunosuppressive agents may provide a more effective treatment option for autoimmune diseases.
合成法
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl acrylate with 2-chloro-5-trifluoromethylaniline in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is then purified using column chromatography to obtain ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate.
科学的研究の応用
Ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been studied for its potential use in preventing organ transplant rejection.
特性
IUPAC Name |
ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)8(6-18)7-19-11-5-9(13(15,16)17)3-4-10(11)14/h3-5,7,19H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJGPONZGKSEQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

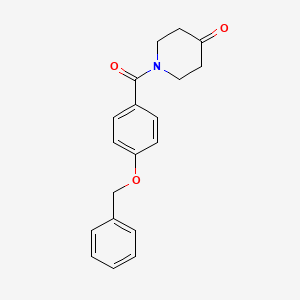
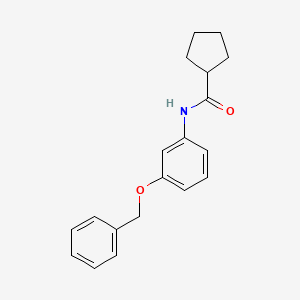
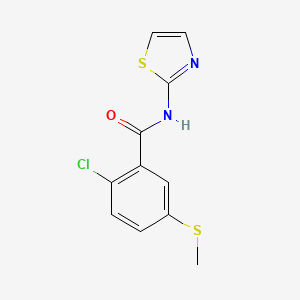
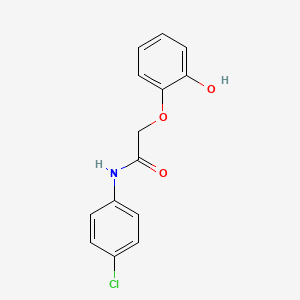
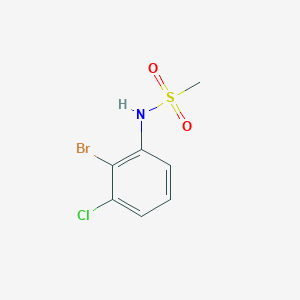
![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)

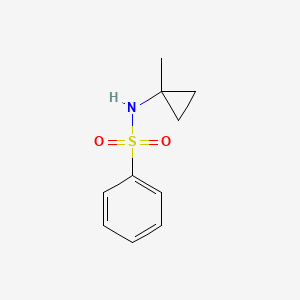
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
